Piperidine-4,4-dicarbonitrile;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

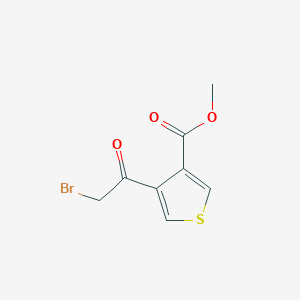

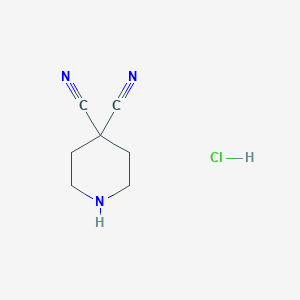

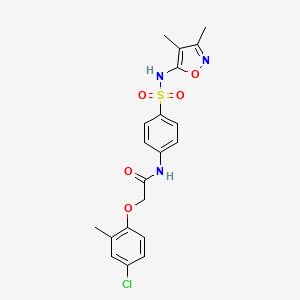

Piperidine-4,4-dicarbonitrile hydrochloride is a chemical compound with the CAS Number: 2580215-04-7 . It has a molecular weight of 171.63 . The compound is a solid in physical form .

Synthesis Analysis

The synthesis of Piperidine-4,4-dicarbonitrile hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride .

Molecular Structure Analysis

The InChI code for Piperidine-4,4-dicarbonitrile hydrochloride is 1S/C7H9N3.ClH/c8-5-7 (6-9)1-3-10-4-2-7;/h10H,1-4H2;1H . This indicates the presence of a six-membered ring with five carbon atoms and one nitrogen atom in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

Piperidine-4,4-dicarbonitrile hydrochloride is a solid in physical form . It should be stored at a temperature of 4°C and protected from light .

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Studies :

- Piperidine derivatives, such as 4-piperidinecarboxylic acid hydrochloride, have been characterized using single crystal X-ray diffraction, calculations, and spectrum analysis. These studies are essential for understanding the molecular and crystal structure of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Anticancer Activity :

- Piperidine has been used as a catalyst in the synthesis of pyrano[3,2-c]chromene derivatives, which show significant anticancer activity against various cancer cell lines. These compounds have been found to induce cell cycle arrest and trigger apoptosis in cancer cells (El-Agrody et al., 2020).

Bioavailability and Membrane Dynamics :

- Piperine, a major alkaloid of Piper nigrum Linn. and Piper longum Linn., has shown to modulate membrane dynamics and permeability characteristics in the intestine, thereby enhancing the bioavailability of various drugs (Khajuria, Thusu, & Zutshi, 2002).

Synthesis of Bioactive Compounds :

- Piperidine derivatives have been utilized in the synthesis of compounds with anti-acetylcholinesterase activity, which could have applications in treating dementia and related disorders (Sugimoto et al., 1990).

Catalytic Reactions in Chemical Synthesis :

- Piperidinium triflate has been used to catalyze the synthesis of biopertinent hydropyrimidines, showcasing the role of piperidine derivatives in facilitating chemical reactions (Ramalingan, Park, Lee, & Kwak, 2010).

Pharmacokinetics and Drug Metabolism :

- The metabolite 4-piperidinopiperidine (4PP) of the chemotherapy drug irinotecan has been studied for its clinical pharmacokinetics, indicating the importance of piperidine derivatives in understanding drug metabolism (Dodds et al., 2000).

Environmental Studies :

- Piperidinium ionic liquid cations have been detected in environmental water samples, highlighting the environmental impact and presence of these compounds (Fan & Yu, 2017).

Safety and Hazards

The compound is classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

piperidine-4,4-dicarbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTFDRHIFAUNKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B2699897.png)

![5,6-Dichloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2699900.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2699901.png)

![6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2699903.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)

![1-[(5,6-Dichloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2699908.png)

![N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2699910.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)